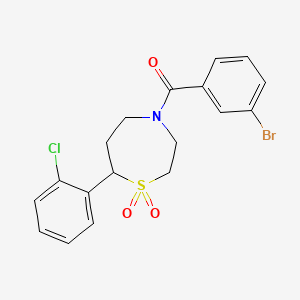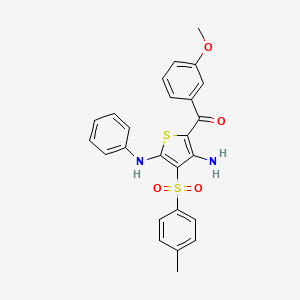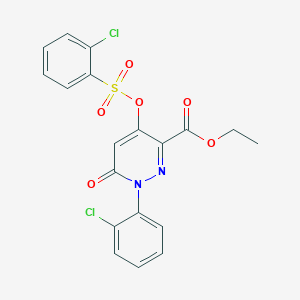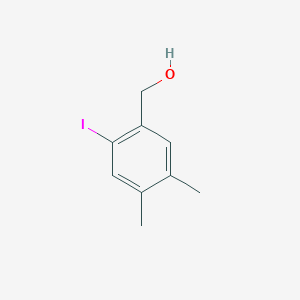
Pyridin-4-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, on the other hand, is an organic compound with the formula (CH2)4NH. It is a cyclic amine, and also a four-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of pyridine and pyrrolidine derivatives has been widely studied. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . Pyridine derivatives can also be synthesized through various methods, including condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones, cross-coupling reactions, intramolecular condensations, and more .Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine derivatives can vary greatly depending on the specific compound. For example, a pincer-type compound bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group has been described . The central N-methyl moiety is planar, and the two adjacent N-methylpyridine moieties are out of the plane .Chemical Reactions Analysis
The chemical reactions involving pyridine and pyrrolidine derivatives can also be diverse. For instance, hydrogen nucleophilic substitution reaction with acetone cyanhydrin in the presence of Et3N can lead to 1,2,4-triazine-5-carbonitriles . Subsequent nucleophilic ipso substitution of the cyano group at the C-5 atom can lead to the target compounds containing various amine fragments at the C-5 position .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115 °C and has a strong, unpleasant fish-like odor . Pyrrolidine is a colorless liquid that has a characteristic amine-like odor .Mechanism of Action
Target of Action
The primary target of Pyridin-4-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could result in altered leukotriene production, impacting inflammatory and immune responses.
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it could reduce the production of leukotrienes, which are involved in various physiological processes, including inflammation, immune response, and allergic reactions.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in leukotriene-mediated processes. This could potentially lead to decreased inflammation and immune responses . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyridin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(12-1-6-16-7-2-12)18-10-5-14(11-18)20-13-3-8-17-9-4-13/h1-4,6-9,14H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLHTYDKUAAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)


![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)

![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)
![1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2899302.png)
